Cas no 2229575-68-0 (1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol)

1-Amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol is a chiral amino alcohol derivative featuring an indole scaffold, which confers structural versatility for applications in medicinal chemistry and asymmetric synthesis. The presence of both amino and hydroxyl functional groups on a propan-2-ol backbone enables its use as a building block for pharmacologically active compounds or as a ligand in catalytic systems. The 1-methylindole moiety enhances steric and electronic properties, potentially improving binding affinity in target interactions. This compound’s well-defined stereochemistry and functional group compatibility make it valuable for designing novel small molecules, particularly in CNS-targeted research or enantioselective transformations. Its synthetic utility is further underscored by its potential as an intermediate in alkaloid-inspired frameworks.
1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol structure
2229575-68-0 structure
Product Name:1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol
CAS No:2229575-68-0
MF:C12H16N2O
MW:204.268242835999
CID:5985965
PubChem ID:165698040
Update Time:2025-10-31

1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol
    • 2229575-68-0
    • EN300-1739844
    • Inchi: 1S/C12H16N2O/c1-12(15,8-13)11-7-9-5-3-4-6-10(9)14(11)2/h3-7,15H,8,13H2,1-2H3
    • InChI Key: QKYIGRCSZCJVTI-UHFFFAOYSA-N
    • SMILES: OC(C)(CN)C1=CC2C=CC=CC=2N1C

Computed Properties

  • Exact Mass: 204.126263138g/mol
  • Monoisotopic Mass: 204.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 51.2Ų

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Additional information on 1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol

Introduction to 1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol (CAS No: 2229575-68-0)

1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol, identified by its CAS number 2229575-68-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural motif combining an amino group, a propanol backbone, and a substituted indole ring, has garnered attention for its potential applications in drug discovery and development. The structural features of this compound suggest versatile interactions with biological targets, making it a promising candidate for further exploration.

The indole moiety, particularly the 1-methyl-1H-indol-2-yl substituent, is well-documented for its role in various pharmacological activities. Indole derivatives are widely recognized for their involvement in modulating biological pathways, including those relevant to neurological disorders, inflammation, and cancer. The presence of the amino group and the secondary alcohol in 1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol enhances its potential as a scaffold for further chemical modifications, enabling the design of novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol and biological targets. Studies have indicated that this compound may exhibit binding affinity to receptors and enzymes involved in critical physiological processes. For instance, preliminary computational studies suggest that the indole ring could interact with transcription factors and signaling proteins, potentially leading to therapeutic effects.

The propanol backbone of 1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol introduces hydrophobic and hydrophilic regions, which can be exploited to optimize solubility and bioavailability. This balance between polar and non-polar characteristics is crucial for developing compounds that can effectively traverse biological membranes and reach their intended targets. Such structural features are often leveraged in the design of drug candidates to enhance their pharmacokinetic profiles.

In the realm of drug discovery, the synthesis of analogs derived from 1-amino-2-(1-methyl-1H-indol-2-yl)propan-2-ol represents a fertile ground for innovation. By modifying the substituents on the indole ring or altering the connectivity of the functional groups, researchers can generate libraries of compounds with tailored properties. High-throughput screening (HTS) techniques combined with structure-based drug design approaches have been instrumental in identifying lead compounds with enhanced potency and selectivity.

One particularly intriguing aspect of 1-amino-2-(1-methyl-1H-indol-2-yll)propan - 2 - ol is its potential role in modulating neurotransmitter systems. The indole scaffold is closely associated with serotonin and other neuroactive peptides, suggesting that this compound could influence central nervous system (CNS) function. Emerging research in neuropharmacology has highlighted the importance of targeting serotonin receptors for treating conditions such as depression, anxiety, and neurodegenerative diseases. Thus, 1-amino - 2 - ( 1 - methyl - 1 H - indol - 2 - yl ) propan - 2 - ol may serve as a valuable starting point for developing novel therapeutics in this domain.

Moreover, the compound's structural complexity allows for diverse functionalization strategies. Researchers can introduce additional substituents or linkages to create derivatives with improved metabolic stability or enhanced binding affinity. For example, incorporating halogen atoms or other electron-withdrawing groups could modulate electronic properties and influence receptor interactions. Such modifications are critical in optimizing lead compounds during the iterative process of drug development.

The growing interest in 1-amino - 2 - ( 1 - methyl - 1 H - indol - 2 - yl ) propan - 2 - ol is also reflected in its application as an intermediate in synthetic chemistry. Its versatile structure makes it a useful building block for constructing more complex molecules. In recent years, there has been a surge in interest towards biocatalytic approaches for synthesizing complex organic molecules. The use of enzymes or microbial systems to functionalize 2229575–68–0 could offer sustainable alternatives to traditional synthetic methods, aligning with global efforts towards green chemistry.

From a medicinal chemistry perspective, understanding the SAR (Structure-Affinity Relationship) of 2229575–68–0 is crucial for designing next-generation drugs. By correlating structural features with biological activity, researchers can refine molecular designs to achieve desired pharmacological outcomes. Advances in machine learning algorithms have further accelerated this process by enabling predictive modeling of compound properties based on large datasets.

The therapeutic potential of 2229575–68–0 extends beyond CNS disorders. Preliminary data suggest that it may also interact with inflammatory pathways and immune modulators. Given the multifaceted roles of inflammation in diseases such as cancer and autoimmune conditions, this compound could serve as a multitargeted therapeutic agent. Further exploration into its immunomodulatory effects would be valuable for expanding its therapeutic applications.

In conclusion,2229575–68–0, or (CAS No:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0),(CAS NO:2229575–68–0)., represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a versatile scaffold for drug discovery efforts aimed at addressing diverse therapeutic challenges.

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